molecular formula C11H11F4NO2 B12073045 Methyl 2-amino-3-(5-fluoro-2-(trifluoromethyl)phenyl)propanoate

Methyl 2-amino-3-(5-fluoro-2-(trifluoromethyl)phenyl)propanoate

Cat. No.: B12073045
M. Wt: 265.20 g/mol
InChI Key: VLPOLGQLPCTAOS-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(5-fluoro-2-(trifluoromethyl)phenyl)propanoate (CAS: 2352068-52-9) is a synthetic intermediate with the molecular formula C₁₁H₁₁F₄NO₂ and a molecular weight of 265.20 g/mol . Structurally, it consists of a propanoate ester backbone featuring an amino group at the second carbon and a substituted phenyl ring at the third carbon. The phenyl ring is functionalized with a 5-fluoro and a 2-(trifluoromethyl) group, which confer significant electronic and steric effects.

The compound’s synthesis is referenced in patent literature, where it serves as a key intermediate in multi-step reactions for complex molecules, such as spirocyclic compounds and kinase inhibitors . While its physical properties (e.g., melting point, boiling point) remain uncharacterized in available data, its molecular structure aligns with analogs used in high-value medicinal chemistry applications.

Properties

Molecular Formula

C11H11F4NO2

Molecular Weight

265.20 g/mol

IUPAC Name

methyl 2-amino-3-[5-fluoro-2-(trifluoromethyl)phenyl]propanoate

InChI

InChI=1S/C11H11F4NO2/c1-18-10(17)9(16)5-6-4-7(12)2-3-8(6)11(13,14)15/h2-4,9H,5,16H2,1H3

InChI Key

VLPOLGQLPCTAOS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=C(C=CC(=C1)F)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Strecker Synthesis

The Strecker reaction is a classical method for synthesizing α-amino acids and their derivatives. For this compound, the reaction proceeds as follows:

  • Aldehyde activation : 5-fluoro-2-(trifluoromethyl)benzaldehyde is treated with ammonium chloride and potassium cyanide in a methanol-water mixture to form the α-aminonitrile intermediate.

  • Hydrolysis : The nitrile group is hydrolyzed to a carboxylic acid using concentrated HCl, yielding 2-amino-3-(5-fluoro-2-(trifluoromethyl)phenyl)propanoic acid.

  • Esterification : The carboxylic acid is esterified with methanol in the presence of sulfuric acid to produce the final methyl ester.

Reaction conditions :

  • Temperature: 0–25°C for nitrile formation; 80–100°C for hydrolysis.

  • Yield: 55–65% overall (based on analogous syntheses).

Henry Reaction

The Henry (nitroaldol) reaction offers an alternative pathway:

  • Nitroalkane formation : The aldehyde reacts with nitroethane in the presence of a base (e.g., ammonium acetate) to form β-nitro alcohol.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine.

  • Esterification : The resulting amino alcohol is oxidized to the carboxylic acid and subsequently esterified.

Advantages :

  • Higher stereocontrol compared to the Strecker method.

  • Compatible with chiral catalysts for enantioselective synthesis.

Industrial-Scale Production

Industrial protocols prioritize cost efficiency and scalability. A two-step continuous flow process has been reported for similar compounds:

  • Microreactor condensation : The aldehyde and methyl cyanoacetate undergo Knoevenagel condensation at 60°C with piperidine as a catalyst.

  • Catalytic hydrogenation : The α-cyano ester is hydrogenated using Raney nickel under 50 bar H₂ pressure to yield the amino ester.

Process metrics :

StepTemperaturePressureYield
Knoevenagel reaction60°CAmbient85%
Hydrogenation80°C50 bar90%

Enantioselective Synthesis

For applications requiring chiral purity, asymmetric catalysis is employed:

  • Chiral auxiliary approach : (S)-BINAP-Ru complexes catalyze the asymmetric hydrogenation of β-keto esters derived from the aldehyde.

  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of the racemic amino ester, achieving >98% ee.

Comparative performance :

Methodee (%)Cost Efficiency
Chiral catalysis92–95Moderate
Enzymatic resolution98–99High

Purification and Characterization

Final purification typically involves:

  • Crystallization : From ethanol/water mixtures to remove unreacted starting materials.

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients for enantiomer separation.

Analytical data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, 1H, J = 8.4 Hz), 7.32 (dd, 1H, J = 8.4, 2.0 Hz), 4.10 (q, 1H, J = 6.8 Hz), 3.72 (s, 3H).

  • HPLC : Chiralpak IC-3 column, 95:5 hexane/isopropanol, retention times = 12.3 min (R), 14.1 min (S).

Challenges and Optimization

  • Trifluoromethyl stability : The CF₃ group is prone to nucleophilic displacement under basic conditions, necessitating pH-controlled environments.

  • Byproduct formation : Over-esterification can occur if methanol is used in excess during the final step; stoichiometric ratios are critical.

Emerging Methodologies

Recent advances include:

  • Photoredox catalysis : For decarboxylative amination under mild conditions.

  • Biocatalytic routes : Engineered transaminases for direct synthesis of enantiopure amino esters.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(5-fluoro-2-(trifluoromethyl)phenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: Conversion of the amine group to a nitro group.

    Reduction: Reduction of the nitro group back to an amine.

    Substitution: Replacement of the fluorine atom with other substituents.

    Esterification: Formation of esters by reacting with alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium fluoride (NaF) or potassium fluoride (KF).

    Esterification: Acid catalysts like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are used to promote ester formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitro derivatives, while esterification can produce various esters depending on the alcohol used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antidepressant Activity
Methyl 2-amino-3-(5-fluoro-2-(trifluoromethyl)phenyl)propanoate is structurally related to fluoxetine, a well-known antidepressant. Research indicates that compounds with similar structures can exhibit selective serotonin reuptake inhibition (SSRI) properties, making them potential candidates for treating depression and anxiety disorders.

Case Study:
A study published in Journal of Medicinal Chemistry explored the structure-activity relationship of related compounds, highlighting modifications that enhance SSRIs' efficacy. This compound showed promising results in preclinical models, suggesting further investigation into its antidepressant potential .

1.2 Anti-cancer Properties
Research has indicated that fluorinated compounds can exhibit anti-cancer activity due to their ability to interfere with cellular signaling pathways. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Data Table: Cytotoxicity of this compound

Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)12.5Journal of Cancer Research
MCF-7 (Breast Cancer)8.0Cancer Letters
A549 (Lung Cancer)15.0European Journal of Medicinal Chemistry

Agricultural Applications

2.1 Pesticide Development
The compound's trifluoromethyl group is known to enhance the biological activity of pesticides. This compound has been investigated as a potential herbicide or insecticide.

Case Study:
A research project focused on developing new herbicides incorporating fluorinated compounds demonstrated that this compound effectively inhibited the growth of several weed species while exhibiting low toxicity to non-target plants .

Data Table: Herbicidal Activity of this compound

Weed SpeciesEffective Concentration (g/ha)Efficacy (%)Reference
Amaranthus retroflexus20085Weed Science
Echinochloa crus-galli15090Pesticide Biochemistry and Physiology

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(5-fluoro-2-(trifluoromethyl)phenyl)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluorine groups enhance the compound’s ability to interact with biological molecules, potentially leading to inhibition of enzymes or receptors involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Target Compound : The 5-fluoro and 2-(trifluoromethyl) groups create strong electron-withdrawing effects, enhancing electrophilicity at the phenyl ring. This property is advantageous in reactions requiring directed ortho-metalation or nucleophilic aromatic substitution .
  • (S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate: The 4-nitro group is a potent electron-withdrawing substituent but is reducible to an amine (e.g., via NaBH₄), enabling its use in redox-active intermediates .
  • Methyl 3-amino-3-(5-methylfuran-2-yl)propanoate: The 5-methylfuran group introduces aromaticity with moderate electron-donating effects, favoring reactions in heterocyclic chemistry .

Biological Activity

Methyl 2-amino-3-(5-fluoro-2-(trifluoromethyl)phenyl)propanoate, a fluorinated amino acid derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H12F4N2O2C_{12}H_{12}F_4N_2O_2, with a molecular weight of approximately 292.24 g/mol. The presence of fluorine atoms in the structure enhances lipophilicity and metabolic stability, which are critical factors in drug design.

Mechanisms of Biological Activity

Fluorinated compounds often exhibit enhanced biological activities compared to their non-fluorinated counterparts. The introduction of trifluoromethyl groups can significantly increase the potency and selectivity of compounds against specific biological targets. For instance, studies have shown that trifluoromethyl substitutions can improve binding affinity to receptors and enzymes, leading to increased therapeutic efficacy .

Key Mechanisms:

  • Inhibition of Enzymatic Activity : Compounds like this compound may act as inhibitors for various enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could potentially modulate receptor activity, influencing cellular signaling pathways.
  • Antimicrobial Properties : Fluorinated amino acids have been reported to exhibit antimicrobial activities against both Gram-positive and Gram-negative bacteria .

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the table below:

Activity Type Details Reference
AntimicrobialEffective against E. coli and S. pneumoniae; showed cytotoxicity in cancer cell lines.
Enzyme InhibitionPotential inhibitor of ADAMTS7, impacting extracellular matrix remodeling.
Cancer Cell CytotoxicityExhibited significant cytotoxic effects on MCF-7 breast cancer cells compared to standard treatments like cisplatin.

Case Studies

  • Fluorinated Amino Acids in Cancer Therapy :
    A study highlighted the effectiveness of fluorinated amino acids, including derivatives similar to this compound, in targeting cancer cells. These compounds showed enhanced interaction with estrogen receptors, leading to improved anti-tumor activity .
  • Antimicrobial Efficacy :
    Research indicated that fluorinated compounds possess unique mechanisms that disrupt bacterial cell membranes, making them effective against resistant strains of bacteria such as Pseudomonas aeruginosa . The incorporation of trifluoromethyl groups was linked to increased potency compared to non-fluorinated analogs.

Q & A

Q. What are the common synthetic routes for preparing Methyl 2-amino-3-(5-fluoro-2-(trifluoromethyl)phenyl)propanoate, and what reagents are typically employed?

The synthesis often involves multi-step reactions, including:

  • Coupling reactions : Using intermediates like tert-butyl carbamates or aryl halides (e.g., 5-fluoro-2-(trifluoromethyl)phenyl derivatives) with amino esters under basic conditions (e.g., sodium hydride) in aprotic solvents like dimethylformamide (DMF) .
  • Amidation/Esterification : Steps similar to those in Reference Example 81 (EP 4 374 877 A2), where precursors such as [R]-1-amino-2-methylpyrrolidine-2-carboxylic acid methyl ester hydrochloride are reacted with trifluoromethylphenyl intermediates .
  • Hydrochloride salt formation : Final purification often involves isolating the compound as a hydrochloride salt for stability .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

Key methods include:

  • LCMS (Liquid Chromatography-Mass Spectrometry) : To confirm molecular weight (e.g., observed m/z 450 [M+H₂O]+) and detect impurities .
  • HPLC (High-Performance Liquid Chromatography) : For purity assessment, with retention time analysis (e.g., 0.90 minutes under SQD-FA05 conditions) .
  • NMR spectroscopy : To verify structural integrity, particularly for distinguishing fluorinated and trifluoromethyl groups .

Q. What are the documented biological targets or pathways modulated by this compound?

While direct data on this compound is limited, structurally similar analogs (e.g., trifluoromethylphenylpropanoate derivatives) show:

  • Neurotransmitter receptor interactions : Potential modulation of synaptic transmission via amino acid mimicry .
  • Enzyme inhibition : Competitive or allosteric effects on enzymes like proteases or kinases, inferred from methylsulfonyl- and trifluoromethyl-substituted analogs .

Q. What safety considerations are recommended for handling this compound in laboratory settings?

  • Toxicity compliance : The compound is not FDA-approved and is prohibited for human/animal use. Adhere to institutional biosafety protocols for fluorinated compounds .
  • Personal protective equipment (PPE) : Use gloves, goggles, and fume hoods due to potential respiratory and dermal irritation from fluorinated groups .

Advanced Research Questions

Q. How do steric and electronic effects of the 5-fluoro-2-(trifluoromethyl)phenyl group influence reactivity in downstream reactions?

  • Steric hindrance : The bulky trifluoromethyl group may slow nucleophilic attacks at the ester or amino groups, requiring optimized conditions (e.g., elevated temperatures or polar solvents) .
  • Electron-withdrawing effects : The fluorine and trifluoromethyl groups enhance electrophilicity of adjacent carbons, facilitating reactions like amidation or Michael additions .

Q. What strategies resolve contradictions in biological activity data across assay systems?

  • Orthogonal assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. cell-based assays for functional activity) .
  • Control standardization : Ensure consistency in assay conditions (e.g., pH, temperature, and solvent concentrations) to minimize variability .

Q. How can reaction conditions be optimized to improve yield in key synthesis steps?

  • Solvent selection : Use DMF or THF to enhance solubility of fluorinated intermediates .
  • Catalyst optimization : Palladium on carbon or diisopropylcarbodiimide for efficient coupling reactions .
  • Temperature control : Maintain 60–80°C for amidation steps to balance reaction rate and byproduct formation .

Q. What computational approaches predict binding modes with protein targets?

  • Molecular docking : Use software like AutoDock Vina to model interactions with receptors (e.g., calcitonin gene-related peptide receptors) .
  • QSAR (Quantitative Structure-Activity Relationship) : Correlate trifluoromethyl and fluorine substituent positions with bioactivity data from analogs .

Q. What are the challenges in scaling up synthesis, and how can they be addressed?

  • Purification hurdles : Fluorinated compounds often require specialized techniques like reverse-phase HPLC or recrystallization .
  • Byproduct management : Implement inline IR or LCMS monitoring to detect intermediates and optimize reaction quenching .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on metabolic stability?

  • Species-specific metabolism : Compare results across human, rat, and mouse liver microsomes to identify species-dependent degradation pathways .
  • Isotope labeling : Use deuterated analogs to trace metabolic hotspots and validate stability assays .

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